2-(4-Chloro-2-nitrophenyl)-5-(chloromethyl)-1,3,4-oxadiazole

Medicinal Chemistry Agrochemical Discovery Structure–Activity Relationship

2-(4-Chloro-2-nitrophenyl)-5-(chloromethyl)-1,3,4-oxadiazole (CAS 1152521-09-9) is a hetero-bifunctional 1,3,4-oxadiazole building block defined by a chloromethyl handle at C5 and a 4‑chloro‑2‑nitrophenyl ring at C2. Its formula is C₉H₅Cl₂N₃O₃ (MW 274.06 g mol⁻¹) and it bears the MDL identifier MFCD10692674 (PubChem CID.

Molecular Formula C9H5Cl2N3O3
Molecular Weight 274.06
CAS No. 1152521-09-9
Cat. No. B2533376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chloro-2-nitrophenyl)-5-(chloromethyl)-1,3,4-oxadiazole
CAS1152521-09-9
Molecular FormulaC9H5Cl2N3O3
Molecular Weight274.06
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)[N+](=O)[O-])C2=NN=C(O2)CCl
InChIInChI=1S/C9H5Cl2N3O3/c10-4-8-12-13-9(17-8)6-2-1-5(11)3-7(6)14(15)16/h1-3H,4H2
InChIKeyKKMRQTLKPLRCJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chloro-2-nitrophenyl)-5-(chloromethyl)-1,3,4-oxadiazole – Core Chemotype & Selection-Grade Molecular Identity


2-(4-Chloro-2-nitrophenyl)-5-(chloromethyl)-1,3,4-oxadiazole (CAS 1152521-09-9) is a hetero-bifunctional 1,3,4-oxadiazole building block defined by a chloromethyl handle at C5 and a 4‑chloro‑2‑nitrophenyl ring at C2 [1]. Its formula is C₉H₅Cl₂N₃O₃ (MW 274.06 g mol⁻¹) and it bears the MDL identifier MFCD10692674 (PubChem CID 43147999) [2]. The juxtaposition of an electron-withdrawing nitro group *ortho* to the oxadiazole linkage and an additional *para*‑chlorine creates a unique polarisation signature that is absent in the mono‑nitro, mono‑chloro or non‑nitrated analogs most frequently specified in procurement shortlists.

Why a Generic 1,3,4-Oxadiazole Building Block Cannot Replace 2-(4-Chloro-2-nitrophenyl)-5-(chloromethyl)-1,3,4-oxadiazole in Procurement


Bioscreening datasets and structure–activity reports consistently demonstrate that the type and position of substituents on the 1,3,4-oxadiazole core dictate selectivity, potency, and pharmacokinetic behaviour [1]. A generic mono‑chlorophenyl or mono‑nitrophenyl oxadiazole cannot recapitulate the dual‑ring electron deficiency or the steric constraints imposed by the 4‑chloro‑2‑nitro motif, which jointly control the rate of nucleophilic substitution at the chloromethyl centre and the compound’s binding-mode complementarity [2]. Therefore, substituting a simpler chloromethyl oxadiazole for this compound introduces unvalidated structure–property changes that can derail a synthetic campaign or confound biological reproducibility.

Quantitative Differentiation Evidence: 2-(4-Chloro-2-nitrophenyl)-5-(chloromethyl)-1,3,4-oxadiazole vs. Closest Analogs


Ortho Nitro + Para Chloro Substitution Pattern – Absent in Mono-Substituted Comparators

SAR reviews establish that 1,3,4-oxadiazole derivatives bearing chloro and nitro substituents on the phenyl ring deliver superior antimicrobial potency. In a direct comparison within a focused series, the nitro‑furanyl oxadiazole achieved MIC values of 4–32 µg mL⁻¹ against staphylococci, while non‑nitrated analogs were substantially less active [1][2]. The target compound is the only commercially catalogued building block that co‑locates an ortho‑nitro group and a para‑chlorine on the 1,3,4-oxadiazole core, providing the dual electronic activation essential for downstream functionalisation and target engagement.

Medicinal Chemistry Agrochemical Discovery Structure–Activity Relationship

Regioisomeric Identity – 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Backbone

The 1,3,4‑oxadiazole ring is a validated carboxylic acid bioisostere with distinct charge distribution and metabolic stability compared to the 1,2,4‑oxadiazole isomer [1]. The isomeric comparator 5‑(Chloromethyl)-3-(4-chloro-3-nitrophenyl)-[1,2,4]oxadiazole (CAS 187399-90-2) shares the same brutto formula (C₉H₅Cl₂N₃O₃) but differs in both the oxadiazole ring connectivity and the nitro substitution position (3‑NO₂ vs. 2‑NO₂) . This regioisomeric switch alters the dipole moment and the trajectory of the nitrophenyl ring relative to the chloromethyl handle, which can fundamentally change target‑site complementarity.

Chemical Biology Probe Design Isosteric Replacement

Heavier Molecular Architecture – Enhanced Scaffold Complexity for Fragment‑Based and Diversity‑Oriented Synthesis

At MW 274.06 g mol⁻¹, 2‑(4‑Chloro‑2‑nitrophenyl)-5‑(chloromethyl)-1,3,4‑oxadiazole is substantially heavier than the common chloromethyl‑phenyl‑oxadiazole comparators [1]. The mass increment arises from the third heteroatom (nitro group oxygen) and the second chlorine atom, yielding a molecular formula of C₉H₅Cl₂N₃O₃ versus C₉H₇ClN₂O for the 2‑(chloromethyl)-5‑phenyl analog (MW 194.62) and C₉H₆ClN₃O₃ for the 4‑nitrophenyl analog (MW 239.62) . This translates into higher polar surface area, lower volatility, and a distinct solubility profile that facilitates purification and reduces evaporation losses during scale‑up.

Fragment-Based Drug Discovery Diversity-Oriented Synthesis Scaffold Complexity

Amplified Chloromethyl Reactivity Through Dual Electron‑Withdrawing Substitution

The chloromethyl group is the primary synthetic handle for further elaboration. Its electrophilicity is directly modulated by the electronic character of the 5‑aryl substituent. Co‑locating *ortho*‑nitro and *para*‑chloro groups on the phenyl ring increases the electron deficiency of the 1,3,4-oxadiazole core to a greater extent than either substituent alone, accelerating Sₙ2‑type displacements [1]. This heightened reactivity is exploited in one‑pot CuAAC reactions of chloromethyl‑1,3,4‑oxadiazoles, where electron‑poor substrates achieve higher conversion rates under identical conditions [2].

Synthetic Methodology Nucleophilic Substitution Click Chemistry

Dual Halogen Architecture – Expanded Derivatisation Trajectories Beyond Mono‑Halo Building Blocks

The compound carries two chemically distinct halogen sites: a reactive aliphatic C–Cl bond (chloromethyl) suitable for nucleophilic displacement, and an aromatic C–Cl bond (4‑chlorophenyl) that can participate in palladium‑catalysed cross‑coupling reactions (Suzuki, Buchwald‑Hartwig, etc.) after the chloromethyl group has been elaborated [1]. The closest comparator 2‑(chloromethyl)-5‑(4‑nitrophenyl)-1,3,4‑oxadiazole (CAS 50677-30-0) lacks the aromatic chlorine altogether, reducing the maximum number of sequential derivatisation steps from two to one . This dual‑halogen feature is critical for building complexity in a convergent fashion without intermediate protection.

Parallel Synthesis Cross-Coupling Bioisostere Libraries

High-Impact Procurement Scenarios Where 2-(4-Chloro-2-nitrophenyl)-5-(chloromethyl)-1,3,4-oxadiazole Delivers Unique Value


Construction of Orthogonally Addressable Bioisostere Libraries for Anticancer Lead Optimisation

The dual‑halogen architecture enables sequential functionalisation of the chloromethyl and chloroaryl positions without protecting‑group interference. In the context of 1,3,4‑oxadiazole‑based anticancer leads—where IC₅₀ values as low as 1–5 µM have been reported for closely related nitro‑substituted oxadiazoles [1]—this building block allows medicinal chemists to first attach a pharmacophoric tail via Sₙ2 at the chloromethyl site and subsequently diversify the aryl chloride via Suzuki coupling, generating focused libraries in two high‑yielding steps.

Agrochemical Discovery Programs Targeting Nitro‑Dependent Fungicidal or Antibacterial Pharmacophores

SAR literature demonstrates that nitro‑substituted 1,3,4‑oxadiazoles consistently outperform chloro‑only or unsubstituted congeners in antifungal and antibacterial assays [1][2]. The simultaneous presence of the 2‑nitro and 4‑chloro groups in this compound matches the pharmacophoric pattern of the most active scaffolds, making it the preferred starting material for synthesising candidate molecules intended for evaluation against resistant fungal strains or Gram‑positive pathogens.

One‑Pot CuAAC‑Driven Fragment Assembly for High‑Throughput Screening Deck Expansion

The electron‑deficient 1,3,4‑oxadiazole core of this compound accelerates the copper‑catalysed azide–alkyne cycloaddition (CuAAC) reaction relative to phenyl‑ or alkyl‑substituted chloromethyl‑oxadiazoles [1]. For screening collection expansion, this translates into higher conversion rates under standardised robotic protocols, reducing the number of reaction wells requiring purification and increasing the fraction of compounds that meet purity thresholds for primary screening.

Regioisomer‑Specific Probe Design Where 1,3,4‑Oxadiazole Geometry Is Essential for Target Binding

In chemical biology programs where the 1,3,4‑oxadiazole serves as a specific carboxylic acid bioisostere, regioisomer identity is non‑negotiable. The 1,2,4‑oxadiazole comparator (CAS 187399-90-2) shares the identical brutto formula but presents a distinct spatial arrangement of H‑bond acceptors [1]. Procurement of the 1,3,4‑isomer guarantees that the resulting probe retains the validated binding mode established in prior co‑crystal structures and docking studies.

Quote Request

Request a Quote for 2-(4-Chloro-2-nitrophenyl)-5-(chloromethyl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.